Dabrafenib-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

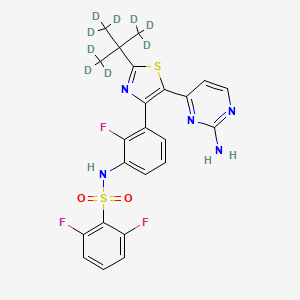

Dabrafenib-d9 es una forma deuterada de Dabrafenib, un inhibidor de la cinasa utilizado principalmente en el tratamiento del melanoma, el cáncer de pulmón de células no pequeñas y el cáncer de tiroides. El compuesto es conocido por su capacidad de inhibir la mutación BRAF V600E, que es una mutación común en varios cánceres .

Aplicaciones Científicas De Investigación

Dabrafenib-d9 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, sirve como estándar de referencia para la espectrometría de masas y otras técnicas analíticas . En biología y medicina, this compound se utiliza para estudiar la farmacocinética y farmacodinámica de Dabrafenib, proporcionando información sobre su metabolismo y eficacia en el tratamiento de varios cánceres .

Mecanismo De Acción

Dabrafenib-d9 ejerce sus efectos inhibiendo la cinasa BRAF, específicamente la mutación BRAF V600E . Esta inhibición interrumpe la vía MAPK, que participa en la proliferación y supervivencia celular. Al dirigirse a esta vía, this compound reduce eficazmente el crecimiento y la progresión tumoral .

Análisis Bioquímico

Biochemical Properties

Dabrafenib-d9, like its parent compound Dabrafenib, targets the MAPK pathway . It is an ATP-competitive kinase inhibitor . It interacts with enzymes such as CYP2C8 and CYP3A4 during its metabolism . The nature of these interactions involves the oxidation of this compound via these enzymes to form hydroxy-Dabrafenib-d9 .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the RAS/RAF/MEK/ERK pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . In melanoma cells, for example, this compound has been shown to reduce the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It binds to the ATP-binding site of BRAF-mutant kinase, inhibiting its activity .

Temporal Effects in Laboratory Settings

Over time, this compound shows a time-dependent increase in apparent clearance following multiple doses . This is likely due to the induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Its systemic exposure at steady state increases less than dose proportionally over the dose range of 75–300 mg bid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a study showed that Dabrafenib protected from cisplatin-induced hearing loss in a clinically relevant mouse model . The protective effects were determined by functional hearing tests and cochlear outer hair cell counts .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by CYP2C8 and CYP3A4 . It undergoes oxidation via these enzymes to form hydroxy-Dabrafenib-d9 . This metabolite is further oxidized via CYP3A4 to form carboxy-Dabrafenib-d9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its main elimination route is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . After single oral administration of the recommended dose, the absolute oral bioavailability (F) of this compound is 95% .

Subcellular Localization

It is known that Dabrafenib, the parent compound, targets the MAPK pathway, which involves various subcellular compartments

Métodos De Preparación

La síntesis de Dabrafenib-d9 implica varios pasos, comenzando con la preparación de compuestos intermedios. Un método incluye la reacción de un compuesto con formamida en presencia de una base para obtener el producto deseado . La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Dabrafenib-d9 se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen enzimas citocromo P450, que facilitan el metabolismo oxidativo del compuesto . Los principales productos formados a partir de estas reacciones incluyen hidroxi-dabrafenib, que contribuye a la actividad farmacológica del compuesto .

Comparación Con Compuestos Similares

Dabrafenib-d9 es único debido a su naturaleza deuterada, que proporciona una mayor estabilidad y propiedades metabólicas en comparación con Dabrafenib no deuterado . Compuestos similares incluyen Trametinib, otro inhibidor de la cinasa que se dirige a la vía MAPK, y Vemurafenib, que también inhibe la mutación BRAF V600E . La forma deuterada de this compound ofrece ventajas distintivas en términos de farmacocinética y reducción de los efectos secundarios .

Propiedades

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMGDJOXZAERB-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)